molecular formula C8H14N2O5S B15276178 1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate

1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate

Cat. No.: B15276178
M. Wt: 250.27 g/mol
InChI Key: NZEWLTWQAFMTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Attention: Specific pharmacological, toxicological, and physicochemical data for this exact compound is not available in public literature. The following description is based on the properties of its core scaffold and related dihydropyridine compounds. 1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate is a chemical reagent designed for research and development applications. The core 1,2-dihydropyridine (1,2-DHP) scaffold is a versatile building block in medicinal and synthetic chemistry, closely related to the biologically crucial 1,4-dihydropyridine structure found in coenzymes like NADH . This compound is anticipated to serve as a key intermediate in the synthesis of more complex nitrogen-containing heterocycles, such as alkaloids and other pharmacologically active molecules . Research Value and Potential Applications: • Medicinal Chemistry: The dihydropyridine scaffold is a privileged structure in drug discovery. It is a cornerstone of numerous FDA-approved pharmaceuticals across therapeutic areas, including antihypertensives (e.g., Nifedipine, Amlodipine), antimicrobials, and treatments for nervous system disorders . This compound could be utilized to develop novel bioactive molecules or to study structure-activity relationships. • Organic Synthesis: 1,2-Dihydropyridines are valuable precursors in synthetic pathways. They can be used to access a wide range of complex structures, including piperidine, indolizidine, and quinolizidine alkaloids, as well as serve as intermediates in the synthesis of compounds like the anti-influenza drug oseltamivir (Tamiflu) . Their reactivity allows for further functionalization to create diverse chemical libraries for screening. Handling and Safety: As a methyl sulfate salt, this compound may have specific handling requirements. Researchers should consult relevant safety data and handle all chemicals using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Disclaimer: This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use. The information presented is based on the general characteristics of the chemical class and is not a substitute for specific experimental data.

Properties

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

IUPAC Name

methyl hydrogen sulfate;1-methyl-2H-pyridine-3-carboxamide

InChI

InChI=1S/C7H10N2O.CH4O4S/c1-9-4-2-3-6(5-9)7(8)10;1-5-6(2,3)4/h2-4H,5H2,1H3,(H2,8,10);1H3,(H,2,3,4)

InChI Key

NZEWLTWQAFMTFX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=CC=C1)C(=O)N.COS(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate typically involves the reaction of 1-methyl-1,2-dihydropyridine-3-carboxamide with methyl sulfate. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: This reaction can further reduce the compound to form different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate involves its interaction with specific molecular targets in biological systems. The compound may act on enzymes or receptors, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between the target compound and related dihydropyridine derivatives:

Compound Name Core Structure Key Substituents Reported Roles/Effects Commercial Availability (Example)
1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate 1,2-Dihydropyridine Carboxamide (C3), methyl sulfate (N1) Not explicitly reported; inferred redox or neuroprotective potential Not listed in provided sources
1-Methyl-1,2,3,6-tetrahydropyridine 1,2,3,6-Tetrahydropyridine Fully saturated pyridine ring Neurotoxin (induces Parkinsonism in models) Research-grade (neurotoxin studies)
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid 1,2-Dihydropyridine with oxo group Boronic acid (C3), oxo group (C2) Synthetic intermediate (e.g., Suzuki couplings) Available (Product CDS021416)
5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine Cyano, mercapto, phenyl, pyridinyl groups Unclear; potential kinase inhibition or enzyme modulation Available (Product R434205)
Key Observations:
  • Ring Saturation : The target compound’s 1,2-dihydropyridine core contrasts with the fully saturated 1,2,3,6-tetrahydropyridine (neurotoxin) and the 1,4-dihydropyridine analog. Reduced saturation may enhance redox activity or alter binding affinity in biological systems.
  • Functional Groups: The methyl sulfate group in the target compound likely improves aqueous solubility compared to non-sulfated analogs. Boronic acid and cyano/mercapto groups in other derivatives suggest divergent applications (e.g., cross-coupling reactions or enzyme inhibition).
  • Neurochemical Roles : While 1-methyl-1,2,3,6-tetrahydropyridine is a well-documented dopaminergic neurotoxin , the target compound’s carboxamide and sulfate groups could theoretically mitigate toxicity or confer neuroprotective effects, though direct evidence is lacking.

Pharmacological and Toxicological Insights

Neuroprotective Potential of Dihydropyridine Derivatives

Evidence from modafinil studies demonstrates that certain compounds can counteract neurotoxicity induced by 1-methyl-1,2,3,6-tetrahydropyridine. For example, modafinil (100 mg/kg) preserved striatal dopamine levels at 41% of controls in marmoset models, compared to 5% in untreated animals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.